3-Bromo-4-hydroxypyridin-2(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZSVFBALMCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295996 | |
| Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-79-3 | |
| Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80791-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-hydroxy-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Tautomeric Equilibrium and Structural Isomerism of 3 Bromo 4 Hydroxypyridin 2 1h One
Keto-Enol Tautomerism in Pyridinone Systems
Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons. In pyridinone systems, this results in an equilibrium between a "keto" form (a pyridone) and an "enol" form (a hydroxypyridine). masterorganicchemistry.com For the parent compound, 2-hydroxypyridine, it exists in equilibrium with its tautomer, 2-pyridone. youtube.com
For 3-Bromo-4-hydroxypyridin-2(1H)-one, the equilibrium involves the primary pyridin-2-one structure and its potential dihydroxy-pyridine enol tautomer, 3-bromo-2,4-dihydroxypyridine. The presence of the bromine and the additional hydroxyl group as substituents on the pyridine (B92270) ring influences the electronic properties and thus the position of the tautomeric equilibrium compared to the unsubstituted parent compound. rsc.org
Experimental Investigations of Tautomeric Forms
While specific experimental studies on this compound are not extensively documented in the reviewed literature, the tautomeric forms can be investigated using established spectroscopic and crystallographic methods. The expected outcomes are based on extensive research on related substituted pyridinones.
Spectroscopic techniques are crucial for identifying and quantifying tautomers in different states and environments. Each method probes different molecular features, providing complementary information.
Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the functional groups present in each tautomer. The keto form of a pyridinone is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1690 cm⁻¹. The enol form, lacking a carbonyl group, would instead show a broad absorption band for the O-H stretch. stackexchange.comnih.gov The presence or absence of these key peaks provides direct evidence for the predominant tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can distinguish between tautomers. The chemical shifts of the protons and carbon atoms in the ring are sensitive to the electron distribution, which differs significantly between the keto and enol forms. For instance, the carbon atom at the C2 position would have a chemical shift indicative of a C=O group in the keto tautomer, which is different from the C-OH signal in the enol form.
UV-Vis Spectroscopy: Tautomers possess different systems of conjugated double bonds, leading to distinct electronic transitions and, consequently, different UV-Vis absorption spectra. This difference allows for the quantitative determination of the amounts of each tautomer in solution. semanticscholar.org Studies on substituted pyridones have successfully used UV-Vis spectroscopy to measure the tautomeric equilibrium constant (K_T) in various solvents. researchgate.net
Table 1: Expected Spectroscopic Features for Tautomers of this compound
| Spectroscopic Method | Keto Form (Pyridinone) | Enol Form (Hydroxypyridine) |
|---|---|---|
| IR Spectroscopy | Strong C=O stretch (~1650-1690 cm⁻¹) | Broad O-H stretch, absence of C=O stretch |
| ¹³C NMR | Signal for C=O carbon | Signal for C-OH carbon |
| UV-Vis | Distinct absorption maximum | Different absorption maximum due to altered conjugation |
X-ray crystallography provides definitive evidence of the molecular structure in the solid state. While a specific crystal structure for this compound was not found in the surveyed literature, studies on numerous related compounds consistently show a preference for the keto form in the crystalline phase. stackexchange.com
For example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists exclusively in the oxo-form (the keto tautomer) in the solid state. semanticscholar.org Similarly, the cardiotonic drug milrinone, a substituted pyridinone, exists in the lactam (keto) form in all three of its crystalline modifications. nih.gov This preference is generally attributed to the ability of the keto form to create strong intermolecular N-H···O=C hydrogen bonds, which leads to stable, often dimeric, arrangements in the crystal lattice. nih.govmdpi.com It is therefore highly probable that this compound would also crystallize in its keto tautomeric form.
Theoretical and Computational Analysis of Tautomeric Preferences
Computational chemistry offers powerful tools to investigate the factors governing tautomeric equilibria, providing insights into relative stabilities and the mechanisms of interconversion.
The position of the tautomeric equilibrium for pyridinone systems is highly sensitive to the solvent environment. wuxibiology.com Generally, the keto tautomer is more polar than the enol tautomer. Consequently, polar solvents tend to stabilize the keto form more effectively through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. Conversely, non-polar solvents favor the less polar enol form. stackexchange.comechemi.com
This effect has been demonstrated for 2-hydroxypyridine, where the keto form predominates in polar solvents like water, while the enol form becomes significantly more populated in non-polar solvents like cyclohexane. nih.gov Ab initio calculations on 3-hydroxypyridine (B118123) have shown that its zwitterionic keto form is highly stabilized by hydrogen bonds in aqueous solution. rsc.org It is expected that this compound would exhibit similar behavior, with its keto form being favored in polar solvents.
Table 2: Tautomeric Equilibrium Constant (K_T = [pyridone]/[hydroxypyridine]) for 2-Hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | K_T | Predominant Form |
|---|---|---|---|
| Gas Phase | 1 | ~0.3 | Hydroxypyridine |
| Cyclohexane | 2.0 | 1.7 | Pyridone (slight) |
| Chloroform | 4.8 | 6.0 | Pyridone |
| Acetonitrile | 37.5 | 130 | Pyridone |
| Water | 78.4 | ~900 | Pyridone (strong) |
(Data compiled from various theoretical and experimental studies) wuxibiology.comnih.gov
Theoretical calculations have been instrumental in mapping the energy profiles for the interconversion of pyridinone tautomers. The direct intramolecular transfer of a proton (a 1,3-proton shift) in the gas phase is typically a high-energy process. For the 2-hydroxypyridine/2-pyridone system, this uncatalyzed reaction has a calculated activation barrier of approximately 38 kcal/mol. wuxibiology.com
This high barrier indicates that spontaneous interconversion in an isolated molecule is slow. However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower the activation energy by providing an alternative, lower-energy reaction pathway. Water molecules can act as a catalyst by forming a hydrogen-bonded bridge, facilitating a concerted proton relay. Computational studies have shown that the presence of a single water molecule can reduce the activation barrier for 2-pyridone tautomerization to around 12-17 kcal/mol. wuxibiology.com This catalytic role of the solvent is crucial for establishing the tautomeric equilibrium in solution. A similar solvent-assisted mechanism with a significantly reduced energy barrier is anticipated for the tautomerization of this compound in solution.
Reactivity Profiles and Reaction Mechanisms of 3 Bromo 4 Hydroxypyridin 2 1h One
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of pyridin-2(1H)-one systems, the pyridine (B92270) ring can undergo such reactions, though the specifics are influenced by the existing substituents. pipzine-chem.com The hydroxyl group at the 4-position and the bromine atom at the 3-position significantly affect the electron density of the aromatic ring, thereby directing the regioselectivity of incoming electrophiles. pipzine-chem.com
Compared to benzene, electrophilic substitution on a pyridine ring is generally slower due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, the presence of the electron-donating hydroxyl group in 3-Bromo-4-hydroxypyridin-2(1H)-one can activate the ring towards electrophilic attack. The reaction proceeds through a Wheland intermediate, a positively charged and delocalized carbocation. wikipedia.orglumenlearning.com The stability of this intermediate is a key factor in determining the reaction rate and outcome. wikipedia.org
Table 1: Factors Influencing Electrophilic Aromatic Substitution
| Factor | Influence on this compound |
| Hydroxyl Group (-OH) | Electron-donating, activates the ring for SEAr. |
| Bromine Atom (-Br) | Deactivating but ortho-, para-directing. |
| Pyridinone Nitrogen | Electron-withdrawing, deactivates the ring. |
| Reaction Conditions | Choice of electrophile and catalyst is crucial. lumenlearning.com |
Detailed research findings indicate that the interplay between these activating and deactivating effects governs the precise position of substitution. For instance, in related systems, π-donor substituents like hydroxyl groups tend to direct electrophilic aromatic bromination to the para position. nih.gov
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for this molecule, particularly involving the displacement of the bromide ion. pipzine-chem.com These reactions are common for pyridines and other heterocyclic compounds. nih.gov The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. stackexchange.com
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is paramount to the reaction's feasibility. stackexchange.com In pyridines, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate can be stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom. stackexchange.com
For this compound, the presence of the bromine atom provides a good leaving group, facilitating the substitution. The reaction rate is influenced by the strength of the attacking nucleophile and the presence of electron-withdrawing groups that can stabilize the Meisenheimer intermediate. nih.govyoutube.com
Reactivity of Halogen Substituents and Transformations
The bromine atom in this compound is an active site for various chemical transformations. pipzine-chem.com Its ability to act as a leaving group in nucleophilic aromatic substitution has already been noted. pipzine-chem.comnih.gov Beyond this, the bromine substituent can participate in other reactions, such as coupling reactions, which are pivotal in the synthesis of more complex molecules.
The reactivity of the halogen can be influenced by intermolecular interactions. For example, in some di-bromo compounds, the bromine atom can act as a halogen bond donor, forming intermolecular interactions that contribute to the formation of supramolecular structures. mdpi.com While specific studies on the halogen bonding of this compound are not detailed in the provided results, this phenomenon highlights a potential aspect of its reactivity in the solid state.
Transformations of the bromo group can lead to a wide array of derivatives, making this compound a versatile building block in medicinal chemistry and materials science. pipzine-chem.com
Reaction Kinetics and Mechanistic Studies
Role of Pyridyne Intermediates
Pyridyne intermediates, the pyridine analogues of benzyne, are highly reactive species that can be involved in certain substitution reactions of pyridines. chemistryviews.org The formation of a 3,4-pyridyne intermediate from a 3-halopyridine derivative allows for subsequent difunctionalization of the pyridine ring. chemistryviews.org This method has proven useful for the regioselective synthesis of pyridine derivatives. chemistryviews.org
While the direct involvement of pyridyne intermediates in the reactions of this compound is not explicitly detailed in the search results, the generation of pyridynes from related 3-halopyridines suggests a potential, albeit likely high-energy, reaction pathway under specific conditions (e.g., strong base). chemistryviews.org Such a mechanism would offer an alternative to the standard SNAr pathway for the introduction of substituents onto the pyridine ring.
Reactivity of Anionic Forms in Solution
In solution, particularly in the presence of a base, this compound can exist in its anionic form. The hydroxyl group is acidic and can be deprotonated to form a phenoxide-like anion. pipzine-chem.com This deprotonation significantly alters the electronic properties of the molecule, enhancing its nucleophilicity and potentially influencing its reactivity in subsequent reactions.
The reactivity of radical anions of similar bromo-nitroaromatic compounds has been shown to be different in ionic liquids compared to conventional organic solvents. rsc.org This suggests that the solvent environment can play a crucial role in the reactivity of the anionic forms of this compound. The anionic form is a key species in understanding the molecule's behavior in various reaction media and is central to many of its synthetic applications.
Impact of Intermolecular Interactions on Reactivity
Intermolecular interactions, such as hydrogen bonding and halogen bonding, can play a significant role in the reactivity of molecules, particularly in the solid state. mdpi.comresearchgate.net For this compound, the presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen, nitrogen atom), as well as a potential halogen bond donor (bromine atom), suggests that it can form extensive intermolecular networks.
These interactions can influence crystal packing and, consequently, the accessibility of reactive sites to reagents. mdpi.com While specific studies on the supramolecular chemistry of this compound are not extensively covered in the search results, the principles observed in related structures, such as 3-bromopyridinium tribromoacetate, where Br···O interactions are noted, suggest that such forces could be at play. researchgate.net Understanding these non-covalent interactions is crucial for predicting and controlling the reactivity of this compound in different phases.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-bromo-4-hydroxypyridin-2(1H)-one by providing information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the hydroxyl group, and the carbonyl group, as well as the aromaticity of the pyridinone ring.
In a typical ¹H NMR spectrum, the protons on the pyridinone ring would exhibit distinct signals. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet due to quadrupole broadening and exchange with the solvent. The protons on the carbon atoms of the ring would show characteristic splitting patterns (coupling) due to their interaction with neighboring protons. The magnitude of the coupling constants (J-values) provides information about the connectivity and spatial relationship between protons. For instance, ortho, meta, and para couplings in aromatic systems have distinct ranges of values. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed for unequivocal assignment of proton resonances by identifying which protons are coupled to each other. nih.gov
Table 1: Representative ¹H NMR Data for Pyridine (B92270) Derivatives This table presents typical chemical shift ranges and coupling constants for protons in pyridine-like structures to illustrate the expected values for this compound. Actual values may vary depending on the solvent and experimental conditions.
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H-5 | 6.5 - 7.5 | ³J(H5,H6) = 5.0 - 9.0 |
| H-6 | 7.0 - 8.0 | ³J(H6,H5) = 5.0 - 9.0 |
| N-H | 10.0 - 13.0 (broad) | - |
| O-H | 5.0 - 9.0 (broad) | - |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.
The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum (around 160-180 ppm). The carbon atom attached to the bromine (C-Br) would also be shifted downfield compared to an unsubstituted carbon. The carbon atoms bonded to the hydroxyl group (C-OH) and nitrogen (C-N) will also have characteristic chemical shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. Two-dimensional techniques like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton and carbon signals, thus providing a complete and unambiguous assignment of the entire molecular structure. nih.govbas.bg
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table provides estimated chemical shift ranges for the carbon atoms in the molecule based on known data for similar structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | 155 - 165 |
| C-3 (C-Br) | 95 - 105 |
| C-4 (C-OH) | 150 - 160 |
| C-5 | 100 - 110 |
| C-6 | 130 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. utdallas.edusavemyexams.com
The IR spectrum of this compound is expected to show a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. savemyexams.com The N-H stretching vibration of the amide group within the pyridinone ring would also appear in a similar region, often overlapping with the O-H band. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. The presence and nature of hydrogen bonding can be inferred from the broadening and shifting of the O-H and N-H absorption bands.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Amide | N-H stretch | 3100 - 3500 (moderate) |
| Carbonyl | C=O stretch | 1650 - 1700 (strong, sharp) |
| Alkene | C=C stretch | 1600 - 1680 (variable) |
| C-O | C-O stretch | 1050 - 1250 (strong) |
| C-Br | C-Br stretch | 500 - 600 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. utoronto.calibretexts.orglibretexts.org The pyridinone ring in this compound contains a conjugated system of double bonds, which is expected to give rise to characteristic UV-Vis absorption bands.
The spectrum is likely to exhibit π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org The presence of the hydroxyl and bromo substituents on the ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The extended conjugation in the pyridinone ring system is expected to result in absorption in the UV region. The specific λmax values can provide insights into the extent of conjugation and the electronic nature of the chromophore. utoronto.ca
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity. savemyexams.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for this molecule might include the loss of a bromine atom, a carbon monoxide molecule from the carbonyl group, or other small neutral molecules. libretexts.orgchemguide.co.uk
X-ray Diffraction for Precise Solid-State Molecular Geometry
X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. numberanalytics.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the crystal lattice.
This technique provides highly accurate bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's geometry. X-ray diffraction can also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. numberanalytics.com The resulting crystal structure provides the ultimate confirmation of the molecular connectivity and conformation.
Coordination Chemistry of 3 Bromo 4 Hydroxypyridin 2 1h One As a Ligand
Metal Complexation Studies and Ligand Behavior
Hydroxypyridinones are well-regarded as "privileged" chelating agents in medicinal and environmental chemistry due to their high affinity for hard metal ions. nih.govnih.gov The deprotonation of the hydroxyl group provides a negatively charged oxygen atom, which, along with the adjacent carbonyl oxygen, forms a stable five-membered chelate ring with a metal ion. nih.gov The electronic properties of the pyridinone ring, including the presence of substituents, play a crucial role in the stability and selectivity of the resulting metal complexes.
The introduction of a bromine atom at the 3-position of the 4-hydroxypyridin-2(1H)-one ring is expected to influence its ligand behavior in several ways. Bromine is an electron-withdrawing group, which can lower the pKa of the hydroxyl group, making it more acidic. This, in turn, can affect the pH at which the ligand can effectively compete for and bind to metal ions. The stability of the formed metal complexes is often evaluated using parameters like the pM value, which indicates the ligand's affinity for a specific metal ion at a given pH. For instance, the pFe³⁺ value is a common metric for comparing the iron-chelating efficiency of different hydroxypyridinones. nih.govrsc.org
Studies on various substituted hydroxypyridinones have shown that modifications to the ring can tune the lipophilicity and electronic properties of the ligand, thereby influencing the properties of the metal complexes. kcl.ac.uk While specific complexation studies for 3-Bromo-4-hydroxypyridin-2(1H)-one are not detailed in the available literature, the general principles of HOPO coordination suggest it would form stable complexes with trivalent metal ions like Fe(III), Al(III), and Ga(III). nih.govkcl.ac.uk
Table 1: General Comparison of Hydroxypyridinone Ligand Types
| Ligand Type | Common Substituents | Key Features in Metal Complexation |
| 1,2-HOPO | Alkyl, Aryl | Often synthesized from 2,6-dibromopyridine; forms stable hexadentate complexes. nih.gov |
| 3,2-HOPO | Alkyl, Halogen | Can be synthesized from 2,3-dihydroxypyridine; the position of substituents influences steric and electronic properties. nih.gov |
| 3,4-HOPO | Alkyl, Carboxyl | Possesses high affinity for Fe(III); widely studied for iron chelation therapy. nih.govrsc.org |
Coordination Modes and Binding Sites
The primary coordination mode for this compound, like other hydroxypyridinones, is as a bidentate ligand. nih.gov The coordination involves the deprotonated hydroxyl group at the 4-position and the carbonyl oxygen atom at the 2-position. nih.gov This O,O-donor set forms a stable five-membered chelate ring with the metal center.
For metal ions with a coordination number of six, such as Fe(III), three molecules of a bidentate hydroxypyridinone ligand are required to form a stable octahedral complex with a 3:1 ligand-to-metal ratio. kcl.ac.uk The resulting complex is typically neutral if the metal ion is trivalent, which is a desirable characteristic for biological applications as it can facilitate passage through cell membranes.
The bromine substituent at the 3-position is not directly involved in the coordination to the metal ion. However, its electronic influence on the pyridinone ring can modulate the electron density on the coordinating oxygen atoms, thereby affecting the strength of the metal-ligand bonds. Furthermore, the steric bulk of the bromine atom could potentially influence the packing of the ligands around the metal center in the solid state.
Structural Characterization of Metal Complexes
While specific crystal structures of metal complexes with this compound are not available in the reviewed literature, the structural characteristics can be predicted based on analogous compounds. X-ray crystallography studies of metal complexes with other 3-hydroxypyridin-2-one (B1229133) and 4-hydroxypyridin-4-one ligands have consistently shown the bidentate coordination through the hydroxyl and carbonyl oxygen atoms. researchgate.net
Table 2: Representative Crystallographic Data for a Related Metal-Organic Framework
While not a direct complex of the ligand , the following data for a metal-organic supramolecular architecture illustrates the type of information obtained from structural characterization. rsc.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1234(5) |
| b (Å) | 11.4567(6) |
| c (Å) | 12.3456(7) |
| α (°) | 95.678(2) |
| β (°) | 101.234(3) |
| γ (°) | 105.432(4) |
| V (ų) | 1300.1(1) |
| Z | 2 |
Note: This data is for a representative complex and not for a complex of this compound.
Further research, including synthesis and single-crystal X-ray diffraction studies of metal complexes with this compound, would be necessary to definitively determine their structural parameters and to fully elucidate the impact of the bromo-substituent on the coordination environment.
Q & A
Q. How can 3-Bromo-4-hydroxypyridin-2(1H)-one be characterized using spectroscopic methods?
Q. What are the recommended storage conditions for this compound?
Methodological Answer:
- Store at 2–8°C in airtight, light-protected containers to prevent degradation via hydrolysis or photolysis.
- Monitor stability using thermogravimetric analysis (TGA) to assess decomposition temperatures (boiling point: 298.2±40.0°C; flash point: 134.2±27.3°C) .
- Use desiccants to minimize moisture absorption, as hygroscopicity may alter reactivity.
Advanced Research Questions
Q. How can contradictions in reported reactivity of brominated pyridinones be resolved?
Methodological Answer:
- Systematic Variable Testing : Isolate factors such as solvent polarity (e.g., DMF vs. THF), temperature, and catalyst presence. For example, polar aprotic solvents may enhance nucleophilic substitution rates.
- Cross-Validation : Compare results with standardized protocols (e.g., Suzuki coupling conditions in ).
- Data Triangulation : Use multiple analytical techniques (e.g., HPLC purity checks, X-ray crystallography for structural confirmation) to verify outcomes. Reference: .
Q. How to design derivatives of this compound with enhanced solubility for biological assays?
Methodological Answer:
- Functionalization Strategies :
- Introduce hydrophilic groups (e.g., -SOH, -COOH) via nucleophilic aromatic substitution at the bromine position.
- Employ Suzuki-Miyaura cross-coupling to attach polar aryl/heteroaryl groups (e.g., pyridine, imidazole) .
Q. What methodologies address discrepancies in spectroscopic data for brominated heterocycles?
Methodological Answer:
- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., keto-enol tautomerism) by analyzing temperature-dependent -NMR shifts.
- X-ray Crystallography : Confirm solid-state structure to rule out solvent or crystal-packing artifacts (e.g., bond angles in ).
- Isotopic Labeling : Use - or -labeled analogs to track proton/carbon environments. Reference: .
Data Contradiction Analysis
Q. How to interpret conflicting results in bromination efficiency across studies?
Methodological Answer:
- Control Experiments : Replicate reactions under inert atmospheres (e.g., N) to exclude oxidative side reactions.
- Reagent Purity Checks : Use HPLC to verify starting material purity (>95% recommended).
- Kinetic Profiling : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy to identify intermediate species. Reference: .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
